3,5-Dimethylbenzaldehyde oxime
Overview
Description
3,5-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO. It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from 3,5-dimethylbenzaldehyde and hydroxylamine. Oximes are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzaldehyde oxime can be synthesized through the condensation reaction of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically takes place in an aqueous or alcoholic medium. The general reaction is as follows:
3,5-Dimethylbenzaldehyde+Hydroxylamine Hydrochloride→3,5-Dimethylbenzaldehyde Oxime+HCl
The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as aniline or p-phenylenediamine can accelerate the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3,5-dimethylbenzonitrile.
Reduction: Formation of 3,5-dimethylbenzylamine.
Substitution: Formation of various substituted oxime derivatives
Scientific Research Applications
3,5-Dimethylbenzaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-dimethylbenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the structure of the oxime derivative .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: Similar structure but lacks the methyl groups at positions 3 and 5.
3,4-Dimethylbenzaldehyde oxime: Similar structure but with methyl groups at positions 3 and 4.
4-Methylbenzaldehyde oxime: Contains a single methyl group at position 4.
Uniqueness
3,5-Dimethylbenzaldehyde oxime is unique due to the presence of two methyl groups at positions 3 and 5, which can influence its reactivity and biological activity. These structural differences can lead to variations in the compound’s physicochemical properties and its interactions with molecular targets .
Properties
IUPAC Name |
(NE)-N-[(3,5-dimethylphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVOVGWUSRNAMC-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C=N/O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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